molecular formula C14H17BrN2OS B2536711 5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole CAS No. 1207023-96-8

5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole

Cat. No.: B2536711
CAS No.: 1207023-96-8
M. Wt: 341.27
InChI Key: CCVANJSBGWDRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the ethylthio group through a nucleophilic substitution reaction. The imidazole ring is then formed through a cyclization reaction involving appropriate precursors. The final step involves the addition of the methoxyethyl group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and appropriate solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the ethylthio and methoxyethyl groups can modulate the compound’s overall activity and selectivity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-(4-chlorophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

    5-(4-bromophenyl)-2-(methylthio)-1-(2-methoxyethyl)-1H-imidazole: Has a methylthio group instead of an ethylthio group, potentially altering its reactivity and biological effects.

Uniqueness

The presence of the bromophenyl, ethylthio, and methoxyethyl groups in 5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole makes it unique compared to similar compounds

Properties

IUPAC Name

5-(4-bromophenyl)-2-ethylsulfanyl-1-(2-methoxyethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2OS/c1-3-19-14-16-10-13(17(14)8-9-18-2)11-4-6-12(15)7-5-11/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVANJSBGWDRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1CCOC)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.